molecular formula C7H10N2O B13036924 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine

6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine

Cat. No.: B13036924
M. Wt: 138.17 g/mol
InChI Key: ZRHPLOHEKQVIJM-UHFFFAOYSA-N
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Description

6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine is a heterocyclic compound that features both imidazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between an imidazole derivative and an oxazine precursor under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, it may inhibit specific enzymes or bind to receptors, altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

6-methyl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine

InChI

InChI=1S/C7H10N2O/c1-6-3-9-5-8-2-7(9)4-10-6/h2,5-6H,3-4H2,1H3

InChI Key

ZRHPLOHEKQVIJM-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C=NC=C2CO1

Origin of Product

United States

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